1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
CAS No.: 212248-62-9
Cat. No.: VC21505529
Molecular Formula: C9H13Cl2N5
Molecular Weight: 262.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212248-62-9 |
|---|---|
| Molecular Formula | C9H13Cl2N5 |
| Molecular Weight | 262.14 g/mol |
| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine;dihydrochloride |
| Standard InChI | InChI=1S/C9H11N5.2ClH/c10-13-9-3-1-8(2-4-9)5-14-7-11-6-12-14;;/h1-4,6-7,13H,5,10H2;2*1H |
| Standard InChI Key | GQCFPMNGKXWANF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C=NC=N2)NN |
| Canonical SMILES | C1=CC(=CC=C1CN2C=NC=N2)NN.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole ring connected to a 4-hydrazinylbenzyl moiety. This compound is known by several names and identifiers in chemical databases and scientific literature.
Identifiers and Synonyms
Table 1: Chemical Identifiers of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
| Identifier | Value |
|---|---|
| CAS Registry Numbers | 212248-62-9, 144035-22-3 |
| PubChem CID | 7472049 |
| IUPAC Name | [4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine |
| InChIKey | FUJKUTJPEGEMHG-UHFFFAOYSA-N |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
The compound is also known by several synonyms including:
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1-(4-Hydrazinobenzyl)-1H-1,2,4-triazole
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1-[(4-Hydrazinylphenyl)methyl]-1H-1,2,4-triazole
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[4-(1,2,4-triazol-1-ylmethyl)phenyl]hydrazine
Physical and Chemical Properties
Understanding the physicochemical properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole is essential for various applications in research and development.
Physical Properties
Table 2: Physical Properties of 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 443.7±55.0 °C at 760 mmHg |
| Flash Point | 222.1±31.5 °C |
| Exact Mass | 189.101440 |
| Polar Surface Area (PSA) | 68.76000 |
| LogP | 0.15 |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C |
| Index of Refraction | 1.684 |
Structural Derivatives and Salt Forms
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole exists in various forms, including free base and salt forms, which influence its solubility, stability, and biological properties.
Biological and Pharmacological Properties
The 1,2,4-triazole scaffold is known for its diverse biological activities, and 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole likely shares some of these properties.
Biological Activities of 1,2,4-Triazole Derivatives
Table 4: Biological Activities Associated with 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring functions as an important pharmacophore by interacting with biological receptors with high affinity due to its dipole character and hydrogen bonding capabilities .
Structure-Activity Relationships
The presence of both the 1,2,4-triazole ring and the hydrazine group in 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole suggests potential for diverse biological interactions:
Applications and Research Interests
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole and its related compounds have garnered research interest across multiple domains.
Pharmaceutical Applications
As a research chemical, 1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole has potential applications in:
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Drug discovery and development
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Structure-activity relationship studies
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Medicinal chemistry research
Given the biological activities of 1,2,4-triazole derivatives, this compound may serve as a valuable building block for developing pharmaceutical agents targeting various conditions.
Material Science Applications
The 1,2,4-triazole scaffold also finds applications in material science, including:
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Development of energetic materials due to high nitrogen content
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Preparation of corrosion inhibitors
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Synthesis of metal-organic frameworks
Related Compounds and Derivatives
1-(4-Hydrazinylbenzyl)-1H-1,2,4-triazole belongs to a larger family of 1,2,4-triazole derivatives with diverse structural features and applications.
Key Structural Variants
Several structural modifications can be made to the basic scaffold:
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Substitution at different positions of the triazole ring
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Modification of the hydrazine group
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Introduction of substituents on the benzene ring
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Replacement of the benzyl linker with alternative spacers
Notable Derivatives
Recent research has explored various derivatives of 1,2,4-triazole with promising biological activities:
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